molecular formula C9H9F3S B1272221 Benzyl 2,2,2-trifluoroethyl sulfide CAS No. 77745-03-0

Benzyl 2,2,2-trifluoroethyl sulfide

Cat. No. B1272221
CAS RN: 77745-03-0
M. Wt: 206.23 g/mol
InChI Key: ZDVBYNCJCIYCFO-UHFFFAOYSA-N
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Description

Benzyl 2,2,2-trifluoroethyl sulfide is a compound that falls within the category of organosulfur compounds, characterized by the presence of a benzyl group attached to a sulfur atom, which is further connected to a 2,2,2-trifluoroethyl group. This structure is of interest due to the unique properties imparted by the trifluoromethylthio functional group, which is relevant in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of compounds related to benzyl 2,2,2-trifluoroethyl sulfide can be achieved through various methods. One approach involves the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride, which acts as a powerful thiophile to activate thioglycosides for the formation of glycosidic linkages . Another method includes the transition-metal-free insertion of aryne into a C-C σ-bond to achieve ortho-difunctionalized arenes containing the trifluoromethylthio group . Additionally, elemental sulfur can promote the synthesis of benzoxazoles derivatives, which can be extended to the synthesis of trifluoroethylated benzothiazole and benzoimidazole derivatives .

Molecular Structure Analysis

The molecular structure of benzyl 2,2,2-trifluoroethyl sulfide and its derivatives is crucial for their reactivity and properties. The presence of the trifluoromethyl group is known to influence the electronic properties of the molecule due to its strong electron-withdrawing effect. The X-ray determination of related compounds has been used to establish the structure of polyfluoro-1,1-dihydroalkyl benzyl sulfones, which share a similar sulfide linkage to benzyl 2,2,2-trifluoroethyl sulfide .

Chemical Reactions Analysis

Benzyl 2,2,2-trifluoroethyl sulfide can undergo various chemical reactions. For instance, benzylic and allylic sulfides can participate in coupling reactions with O-silylated enolates of ketones and esters in the presence of silver triflate . Aryl benzyl sulfides can be oxidized to sulfoxides and undergo C-S bond cleavage when promoted by photocatalytic electron transfer reactions . Moreover, benzyl sulfides can be metabolized to benzaldehyde by cytochrome P-450 dependent benzylic hydroxylation, leading to the formation of unstable, cytotoxic thiols .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 2,2,2-trifluoroethyl sulfide are influenced by the trifluoromethylthio functional group. The electron-withdrawing nature of the trifluoromethyl group affects the compound's reactivity and stability. The cytotoxicity of related benzyl sulfides has been studied, indicating that the metabolism of these compounds can lead to the formation of toxic species, which is an important consideration in the context of pharmaceutical applications . The reactivity of the chlorine atoms in related dichloropyrimidines with polyfluoroalkyl substituents has been shown to vary with the length of the substituent, which could also be relevant for benzyl 2,2,2-trifluoroethyl sulfide derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

Benzyl 2,2,2-trifluoroethyl sulfide has been explored in various synthetic and chemical reaction studies. Langler and Morrison (1987) discussed the preparation and chlorination of trifluoroethyl benzyl sulfide to test substituent electronegativity-based regiochemical predictions (Langler & Morrison, 1987). Menczinger et al. (2020) synthesized aryl 2,2,2-trifluoroethyl sulfides using a copper(I)-catalyzed nucleophilic aromatic substitution reaction (Menczinger et al., 2020). Wu et al. (2022) reported a green route to synthesize benzyl phenyl sulfide derivatives, highlighting the importance of this compound in organic synthesis (Wu et al., 2022).

Photocleavage and Radical Intermediates

The study of photocleavage mechanisms for benzyl-sulfur bonds utilized benzyl phenyl sulfide. Fleming and Jensen (1996) conducted experiments demonstrating the role of radical intermediates in these reactions (Fleming & Jensen, 1996).

Trifluoromethylthiolation

Chen et al. (2014) developed a copper-catalyzed trifluoromethylthiolation of benzylic sp(3) C-H bonds, highlighting the significance of benzyl trifluoromethyl sulfides in chemical synthesis (Chen et al., 2014). Xu et al. (2019) described a metal-free organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds, further underscoring the relevance of this chemical transformation in medicinal chemistry (Xu et al., 2019).

Catalysis and Chemical Transformations

Mancheño et al. (2009) used iron(II) triflate as a catalyst for the imination of sulfoxides, a process in which benzyl-substituted sulfoxides played a significant role (Mancheño et al., 2009). Nakai et al. (1977) explored the preparation of arylthioynamines from (2,2,2-trifluoroethylthio)benzenes, indicating the utility of such compounds in organic synthesis (Nakai et al., 1977).

Safety And Hazards

When handling Benzyl 2,2,2-trifluoroethyl sulfide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Benzyl 2,2,2-Trifluoroethyl Sulphide is a useful intermediate for the preparation of trifluoroethanesulfonic acid . This suggests potential applications in the synthesis of other chemical compounds.

properties

IUPAC Name

2,2,2-trifluoroethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3S/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVBYNCJCIYCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372245
Record name Benzyl 2,2,2-trifluoroethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,2,2-trifluoroethyl sulfide

CAS RN

77745-03-0
Record name Benzyl 2,2,2-trifluoroethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2,2,2-trifluoroethyl sulfide
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Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-2,2,2-trifluoroethane (20 g), benzyl mercaptan (12.4 g, 99% strength), sodium hydroxide (22.0 g of a 22% aqueous solution) and hexadecyl tributyl phosphonium bromide (0.51 g) was charged to a resealable Carius tube under a nitrogen atmosphere and heated at 70° C. for 10 hours. The tube was then cooled to 0° C., unsealed and the contents separated into two layers. The lower organic layer was collected, washed with water and purified by short path distillation to give 2,2,2-trifluoroethylthiomethylbenzene, b.p. 60°-70° C./ 10 mmHg, 17.4 g (yield 84%, strength 99%). The identity of the product was confirmed by gc-mass spectroscopy and nuclear magnetic reconance, and by comparison with data provided in C. Bunyagidj et al, J Org. Chem., 1981, 46 3335.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Uneyama, M Momota, K Hayashida… - The Journal of Organic …, 1990 - ACS Publications
2, 2, 2-Trifluoro-l-(phenylthio) ethyl carbocation (4) has been generatedby the reaction of l-chloro-2, 2, 2-trifluoroethyl phenyl sulfide (7b) with ZnCl2 in nitromethane or SnCl4 in 1, 2-…
Number of citations: 44 pubs.acs.org
T Fuchigami, K Yamamoto… - The Journal of Organic …, 1991 - ACS Publications
Results and Discussion Oxidation Potentials of Fluoroalkyl Sulfides. In order to investigate the effect of the trifluoromethyl group on the oxidation potentials of sulfides, the anodic peak …
Number of citations: 87 pubs.acs.org
C Bunyagidj, H Piotrowska… - The Journal of Organic …, 1981 - ACS Publications
S) 2Hg with 35% hydrogen peroxideat 105 C. The end product of the oxidation of mercaptans, sulfides, disulfides, sulfones, etc. is a sulfonic acid. Oxidation by potassium permanganate…
Number of citations: 31 pubs.acs.org
JF King, MS Gill - The Journal of Organic Chemistry, 1996 - ACS Publications
Alkyl 2,2,2-trifluoroethanesulfonate esters (tresylates), ROSO 2 CH 2 CF 3 , react with aqueous base (pH ≥ 9) to give the (alkoxysulfonyl)acetic acid, ROSO 2 CH 2 COOH; with the …
Number of citations: 30 pubs.acs.org
LG Greifenstein, GA Pagani - The Journal of Organic Chemistry, 1981 - ACS Publications
H20 mole fraction 0= 0.60-0.77) relative to p-nitro-diphenylamine (pXa= 15.67)]. 5 Second, to prevent an-ion-cation pairing, we took advantage of the exceptionally high coordinating …
Number of citations: 6 pubs.acs.org
W Sundermeyer - Synthesis, 1988 - thieme-connect.com
The syntheses of perhalogenated sulfines (R 2 C= SO) and sulfenes (R 2 C= SO 2) are reported. They are very useful reagents for introducing perhalogenated and especially …
Number of citations: 12 www.thieme-connect.com

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